3-Bromophenylhydrazine hydrochloride
Overview
Description
3-Bromophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a derivative of phenylhydrazine, where a bromine atom is substituted at the third position of the phenyl ring. This compound is typically found as an off-white to light brown powder and is known for its use in various chemical syntheses and research applications .
Safety and Hazards
3-Bromophenylhydrazine hydrochloride is considered hazardous. It may cause respiratory irritation and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Hydrazine derivatives are generally known to interact with various biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
It’s known that hydrazine compounds can form hydrazones with carbonyl compounds, which may interfere with the normal function of biological molecules .
Biochemical Pathways
Hydrazine derivatives are often involved in various biochemical reactions due to their ability to form hydrazones .
Pharmacokinetics
The compound’s molecular weight (2235 g/mol) suggests that it may have good bioavailability .
Result of Action
It was used to prepare 6-(3-bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one , suggesting its potential utility in chemical synthesis .
Action Environment
The action of 3-Bromophenylhydrazine hydrochloride can be influenced by environmental factors such as temperature and pH. It is recommended to store the compound in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromophenylhydrazine hydrochloride generally involves the following steps:
Diazotization: The starting material, 3-bromoaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Reduction: The diazonium salt is then reduced using zinc powder and concentrated hydrochloric acid to yield 3-bromophenylhydrazine.
Salification: The resulting 3-bromophenylhydrazine is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar steps but are optimized for higher yields and purity. The use of acetone in the salification step helps improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and hydrochloric acid are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
3-Bromophenylhydrazine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 3-Chlorophenylhydrazine hydrochloride
Uniqueness
3-Bromophenylhydrazine hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
27246-81-7 |
---|---|
Molecular Formula |
C6H8BrClN2 |
Molecular Weight |
223.50 g/mol |
IUPAC Name |
(3-bromophenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H |
InChI Key |
RPYIPFXHIKXRKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NN.Cl |
Canonical SMILES |
[H+].C1=CC(=CC(=C1)Br)NN.[Cl-] |
27246-81-7 | |
Pictograms |
Corrosive; Irritant |
Synonyms |
1-(3-Bromophenyl)hydrazine Hydrochloride; m-Bromphenylhydrazine Hydrochloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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